chemical properties of D-phenylalanine ethyl ester hydrochloride
chemical properties of D-phenylalanine ethyl ester hydrochloride
An In-depth Technical Guide to the Chemical Properties and Applications of D-Phenylalanine Ethyl Ester Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of D-phenylalanine ethyl ester hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, the intricacies of its characterization, and the rationale for its diverse applications, ensuring a blend of scientific accuracy and field-proven insight.
Introduction: The Significance of a Chiral Synthon
D-Phenylalanine ethyl ester hydrochloride (D-Phe-OEt·HCl) is the hydrochloride salt of the ethyl ester of D-phenylalanine. As a derivative of an unnatural amino acid, it serves as a crucial intermediate and building block in synthetic organic chemistry.[1] Its primary value lies in its stereochemistry; the D-configuration offers a distinct three-dimensional arrangement that is fundamental in the design of peptides and small molecule therapeutics that require specific chiral recognition for their biological activity.
The protection of the carboxylic acid as an ethyl ester makes the amino group readily available for peptide coupling reactions, while the hydrochloride salt form enhances its stability and improves its handling characteristics, rendering it a stable, crystalline solid.[1][2] This compound is explored in a variety of research areas, including pain management, neuroprotection, and the development of novel antidepressants.[3]
Synthesis and Mechanism: Fischer Esterification
The most common and efficient method for preparing D-phenylalanine ethyl ester hydrochloride is through the Fischer esterification of D-phenylalanine. This acid-catalyzed reaction involves treating the amino acid with ethanol in the presence of a strong acid catalyst.
Causality in Reagent Selection:
While various acids can catalyze the reaction, thionyl chloride (SOCl₂) is particularly effective. It reacts with ethanol in situ to generate both hydrogen chloride (HCl), the primary catalyst, and sulfur dioxide (SO₂). The HCl protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The use of thionyl chloride also serves a secondary, crucial purpose: it is a powerful dehydrating agent that consumes the water produced during the esterification, driving the equilibrium towards the product side and ensuring a high yield.[4]
Experimental Protocol: Synthesis via Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-phenylalanine in absolute ethanol. The use of absolute (anhydrous) ethanol is critical to prevent the hydrolysis of the ester product.
-
Reagent Addition: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride dropwise to the stirred suspension. This step is highly exothermic and releases HCl gas; therefore, it must be performed in a well-ventilated fume hood.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a white solid, is the desired D-phenylalanine ethyl ester hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/ethyl acetate mixture, to yield a high-purity crystalline solid.[5]
Visualization of Synthesis Workflow
Caption: Fischer esterification workflow for D-Phe-OEt·HCl synthesis.
Physicochemical and Spectroscopic Properties
The precise characterization of D-phenylalanine ethyl ester hydrochloride is essential for its use in research and development. Its properties are well-documented and provide a baseline for quality control.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO₂·HCl | [1] |
| Molecular Weight | 229.7 g/mol | [1] |
| Appearance | Snow white, crystalline solid | [1][6] |
| Melting Point | 149-155 °C | [1] |
| Solubility | Soluble in ethanol, methanol, and water | [6][7] |
| Storage Conditions | 0-8 °C, under dry inert gas | [1][7] |
| Sensitivity | Hygroscopic | [7] |
Spectroscopic Analysis: A Structural Confirmation
Spectroscopic methods provide irrefutable evidence of the compound's structure.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, broad peak will appear in the 2500-3300 cm⁻¹ region, typical for the N-H stretch of an amine salt (R-NH₃⁺). A sharp, strong peak around 1730-1750 cm⁻¹ corresponds to the C=O stretch of the ester group.[4] The presence of the aromatic ring will be indicated by peaks in the 1450-1600 cm⁻¹ region (C=C stretching) and C-H bending peaks below 900 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear map of the molecule. Key expected signals include: a triplet around 1.2 ppm (3H) for the methyl group of the ethyl ester; a quartet around 4.2 ppm (2H) for the methylene group of the ethyl ester; signals for the diastereotopic protons of the β-carbon (CH₂) adjacent to the aromatic ring; a signal for the α-proton (CH); and multiplets in the 7.2-7.4 ppm region (5H) corresponding to the aromatic protons of the phenyl group. The amine protons (NH₃⁺) will appear as a broad singlet.[4][5]
-
¹³C NMR: The carbon spectrum will confirm the carbon framework, with a characteristic signal for the ester carbonyl carbon around 170 ppm.[5]
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Stability, Handling, and Analytical Validation
Stability and Storage
D-phenylalanine ethyl ester hydrochloride is stable under normal temperatures and pressures.[8] However, it is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8 °C) to prevent degradation from moisture.[1][7] It is incompatible with strong oxidizing agents.[2]
Analytical Workflow: Chiral Purity Determination by HPLC
Ensuring the enantiomeric purity of the compound is paramount, especially in drug development. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.
Protocol Rationale: The principle of chiral HPLC is to use a stationary phase that is itself chiral. This creates a diastereomeric interaction between the two enantiomers of the analyte and the CSP, leading to different retention times and thus, separation. Teicoplanin-based CSPs have shown excellent resolution for phenylalanine enantiomers in reversed-phase mode.[9]
-
Sample Preparation: Accurately weigh and dissolve a small amount of D-phenylalanine ethyl ester hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a chiral column (e.g., CHIROBIOTIC T).
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. The D- and L-enantiomers will appear as separate peaks. Calculate the enantiomeric excess (% ee) by integrating the peak areas. A pure sample should ideally show only one peak corresponding to the D-enantiomer.
Visualization of Chiral Analysis Workflow
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Applications in Research and Drug Development
The utility of D-phenylalanine ethyl ester hydrochloride stems from its identity as a chiral building block. Its stability and protected carboxyl group make it an ideal starting material for more complex molecules.[1]
-
Peptide Synthesis: It is a fundamental component in the synthesis of peptides containing D-phenylalanine. Such peptides are often more resistant to enzymatic degradation than their all-L counterparts, leading to longer biological half-lives.[10]
-
Pain Management: D-phenylalanine itself is known to inhibit enkephalinase, an enzyme that degrades enkephalins (endogenous opioids). This leads to elevated levels of enkephalins and potential analgesic effects. The ethyl ester derivative is studied as a prodrug or intermediate for compounds targeting chronic pain.[1][3][11]
-
Neuroprotective Applications: Research indicates that D-phenylalanine derivatives may play a role in protecting neurons, making them candidates for investigation in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][3]
-
Antidepressant Research: The compound is being investigated for its potential benefits in treating depression, offering a different mechanistic approach compared to traditional antidepressants.[1][3]
Visualization of Application Pathways
Caption: Key research and development applications of D-Phe-OEt·HCl.
Conclusion
D-phenylalanine ethyl ester hydrochloride is more than a mere chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and drug development. Its well-defined chemical properties, established synthetic routes, and robust analytical validation methods provide the reliability and trustworthiness required by researchers. Understanding the causality behind its synthesis and the principles of its characterization allows scientists to fully leverage its potential as a chiral building block for creating the next generation of targeted therapeutics.
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PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
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Ehrenpreis, S. (1982). D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. Acupuncture & Electro-therapeutics Research, 7(2-3), 157–172. Retrieved from [Link]
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ACS Catalysis. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC. Retrieved from [Link]
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ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Retrieved from [Link]
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Exploring D-Phenylalanine Methyl Ester Hydrochloride: Properties and Applications. (n.d.). Retrieved from [Link]
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Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]
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ACS Publications. (2026). Ion-Induced Morphological Plasticity in a Self-Assembling Peptide Hydrogel. Langmuir. Retrieved from [Link]
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